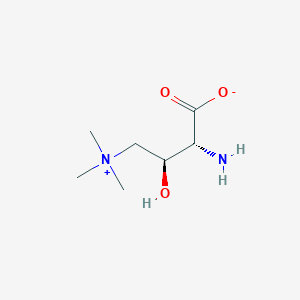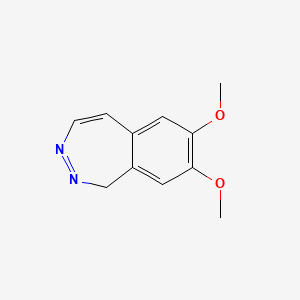
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate is a complex chemical compound that combines potassium, vanadium, pyridine-2-carboxylate, and peroxide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate typically involves the reaction of potassium salts with oxovanadium compounds and pyridine-2-carboxylate in the presence of hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process involves:
- Dissolving potassium salts and oxovanadium compounds in an aqueous solution.
- Adding pyridine-2-carboxylate to the solution.
- Introducing hydrogen peroxide to the mixture to facilitate the formation of diperoxide groups.
- Allowing the reaction to proceed under controlled temperature and pH conditions.
- Isolating the product by filtration and drying.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated control systems for temperature and pH, and efficient filtration and drying techniques to obtain the compound in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxide groups.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: The pyridine-2-carboxylate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines.
Major Products Formed
Oxidation: Formation of higher oxidation state vanadium compounds.
Reduction: Formation of lower oxidation state vanadium compounds.
Substitution: Formation of new coordination complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate involves its interaction with molecular targets and pathways. The compound can:
Oxidize substrates: The peroxide groups facilitate the transfer of oxygen atoms to substrates, leading to oxidation reactions.
Inhibit enzymes: The vanadium center can interact with enzyme active sites, inhibiting their activity.
Generate reactive oxygen species (ROS): The compound can produce ROS, which can induce oxidative stress in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxovanadium complexes: Compounds containing vanadium-oxygen bonds, such as vanadyl sulfate.
Pyridine carboxylate complexes: Compounds with pyridine-2-carboxylate ligands, such as pyridine-2,6-dicarboxylate complexes.
Peroxide complexes: Compounds containing peroxide groups, such as hydrogen peroxide complexes.
Uniqueness
Dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate is unique due to its combination of potassium, vanadium, pyridine-2-carboxylate, and peroxide groups. This unique combination imparts distinct chemical properties, making it a versatile compound for various applications in catalysis, materials science, and medicinal chemistry.
Eigenschaften
Molekularformel |
C6H8K2NO9V-3 |
|---|---|
Molekulargewicht |
367.27 g/mol |
IUPAC-Name |
dipotassium;oxovanadium;pyridine-2-carboxylate;diperoxide;dihydrate |
InChI |
InChI=1S/C6H5NO2.2K.2O2.2H2O.O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;;;2*1H2;;/q;2*+1;2*-2;;;;/p-1 |
InChI-Schlüssel |
PEYZFTZGLJFPRG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(3-ethyl-3H-benzothiazol-2-ylidene)isobut-1-enyl]-3-(4-sulphonatobutyl)benzothiazolium](/img/structure/B13832133.png)


![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)
![methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)







![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)
